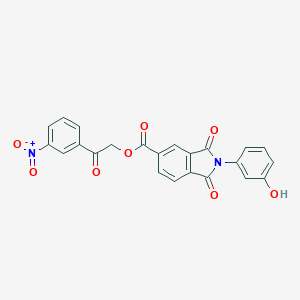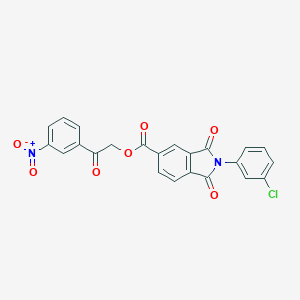
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C15H15NO2. It is part of the isoindole family, which is known for its diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a tetrahydro-isoindole core substituted with a tolyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of o-toluidine with phthalic anhydride under controlled conditions. The reaction proceeds through a cyclization process, forming the isoindole core. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dimethyl-2-o-tolyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
- 2-(2-Ethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
- 2-(2,3-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione
Uniqueness
2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15(16)18/h2-6,9,11-12H,7-8H2,1H3 |
Clave InChI |
QLFMLNSQOPZXGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3CC=CCC3C2=O |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3CC=CCC3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-{4-[(4-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B341829.png)
![4-Benzenesulfonyl-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B341832.png)
![Ethyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B341833.png)
![3-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B341834.png)

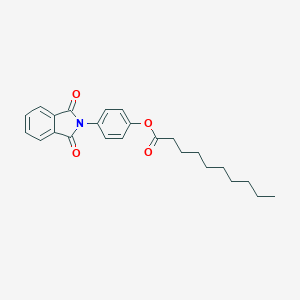
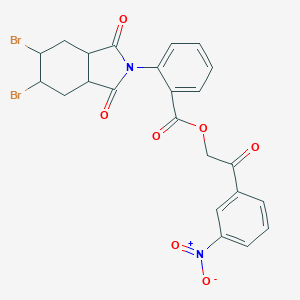

![N-(2,5-dimethylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]decanamide](/img/structure/B341846.png)
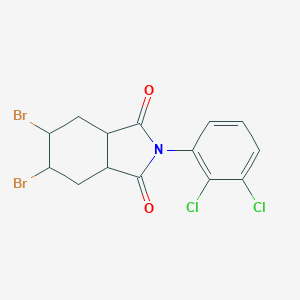
![2-{3-Nitrophenyl}-2-oxoethyl 2-{4-[(2-{3-nitrophenyl}-2-oxoethoxy)carbonyl]phenyl}-1,3-dioxoisoindoline-5-carboxylate](/img/structure/B341849.png)
